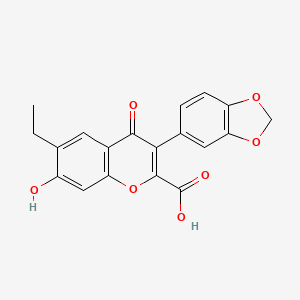

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid

Descripción

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid is a chromene-derived carboxylic acid featuring a benzodioxol substituent, an ethyl group, and hydroxyl and ketone functionalities. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The presence of the 1,3-benzodioxol group (a methylenedioxy bridge) enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation . The ethyl substituent at position 6 and hydroxyl group at position 7 contribute to its lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The carboxylic acid moiety at position 2 enables salt formation, improving solubility in aqueous environments.

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-2-9-5-11-14(7-12(9)20)26-18(19(22)23)16(17(11)21)10-3-4-13-15(6-10)25-8-24-13/h3-7,20H,2,8H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMSCGMRPOIBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422394 | |

| Record name | AG-E-12514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162665-04-5 | |

| Record name | AG-E-12514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the acylation of 1,3-benzodioxole using acyl chlorides in the presence of a Lewis acid catalyst.

Construction of the Chromene Core: The chromene core is often constructed via a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, continuous acylation processes can be employed to produce the benzodioxole intermediate on a large scale .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Nitro or halogenated derivatives

Aplicaciones Científicas De Investigación

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.

Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Industry: Utilized in the production of fragrances and insecticide synergists.

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Chromene derivatives with benzodioxol or related substituents are structurally diverse. Below is a comparative analysis of key analogues:

Key Findings:

Substituent Effects :

- The ethyl group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) in analogues like coumarin-3-carboxylic acid. This may improve membrane permeability but reduce aqueous solubility.

- The 1,3-benzodioxol group distinguishes the target from simpler coumarins, offering resistance to metabolic degradation compared to unmasked catechol-like structures .

The benzofuran-oxane derivative () exhibits antioxidant activity due to multiple hydroxyl groups, whereas the target’s single hydroxyl group at position 7 may limit this property but enhance specificity .

Synthetic and Analytical Data :

- The pyrrolidine analogue () achieved a 62% crude yield and 99% LC purity, suggesting robust synthetic routes for benzodioxol-containing compounds. The target compound’s synthesis likely faces challenges due to steric hindrance from the ethyl group and regioselective hydroxylation .

Actividad Biológica

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of chromene derivatives, which have been reported to exhibit a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The chemical structure of 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid can be represented as follows:

This structure includes a chromene backbone with functional groups that contribute to its biological activity.

Antioxidant Activity

Research has demonstrated that chromene derivatives possess significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies indicate that 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid exhibits a strong capacity to reduce oxidative damage in various cell types.

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use in treating inflammatory diseases.

Anticancer Properties

Several studies have indicated that chromene derivatives can induce apoptosis in cancer cells. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. Preliminary data suggest that 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid can inhibit tumor growth in vitro and in vivo.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various chromene derivatives, including our compound of interest. The results indicated a significant reduction in lipid peroxidation levels when treated with 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid compared to control groups.

| Treatment | Lipid Peroxidation (μmol MDA/mg protein) |

|---|---|

| Control | 2.5 |

| Compound | 0.8 |

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls.

| Group | Paw Edema (mm) |

|---|---|

| Control | 8.0 |

| Compound | 3.5 |

Study 3: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.